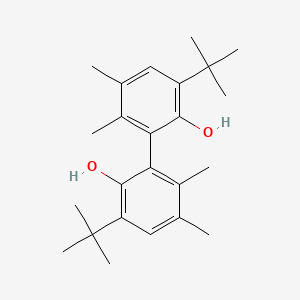
5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol is a chemical compound with the molecular formula C24H34O2 and a molecular weight of 354.53 g/mol . This compound is known for its unique structure, which includes two phenyl rings substituted with tert-butyl and methyl groups, as well as hydroxyl groups at the 2,2’ positions. It is commonly used as a ligand in various chemical reactions and has applications in catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol typically involves the reaction of 3,3’,5,5’-tetramethyl-2,2’-dihydroxybiphenyl with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete substitution of the hydroxyl groups with tert-butyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding biphenyl alcohols.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces biphenyl alcohols .
Scientific Research Applications
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in hydroamination and cyclization reactions.
Biology: Investigated for its potential as a bioactive compound due to its structural similarity to natural phenols.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism by which 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydroamination and cyclization . The hydroxyl groups also contribute to its antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
2,2’-Biphenol: Lacks the tert-butyl and methyl groups, making it less sterically hindered.
1,1’-Bi-2-naphthol: Contains naphthol rings instead of phenyl rings, providing different electronic properties.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Similar steric hindrance but with pyridyl rings instead of phenyl rings.
Uniqueness
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol is unique due to its combination of steric hindrance and electronic properties, which make it an effective ligand in various catalytic processes. Its structure allows for selective reactions and high stability in different chemical environments .
Properties
IUPAC Name |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10/h11-12,25-26H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVVBVMYPLMIOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942783 |
Source


|
| Record name | 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205927-03-3 |
Source


|
| Record name | 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
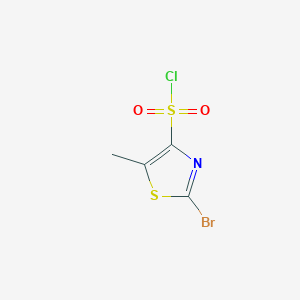

![3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2390905.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2390906.png)
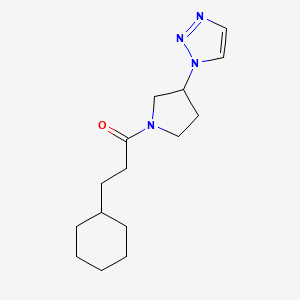

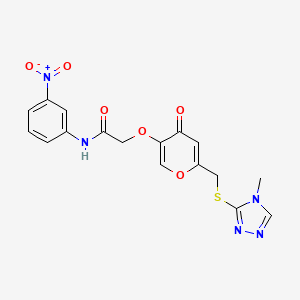
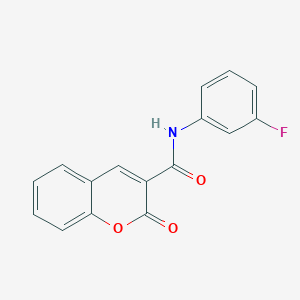
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2390915.png)
![1-[(3-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2390918.png)

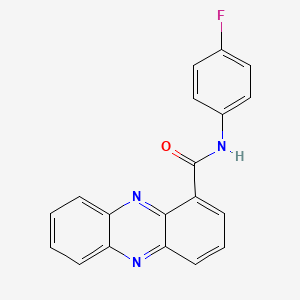
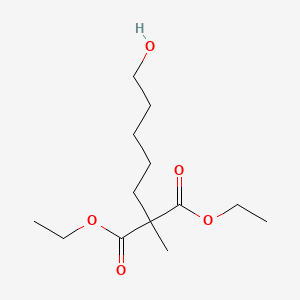
![5-Ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2390926.png)
